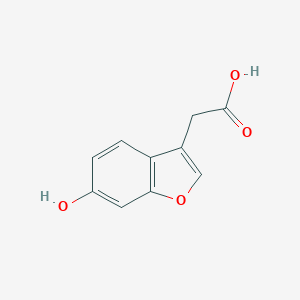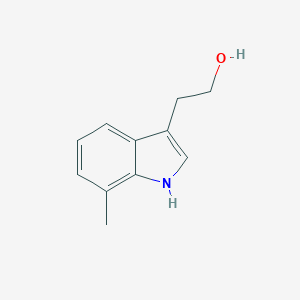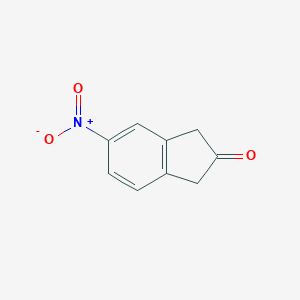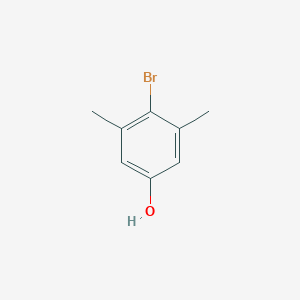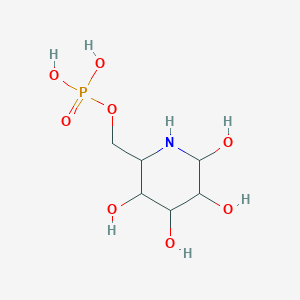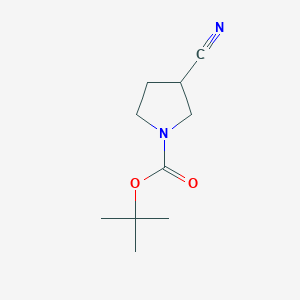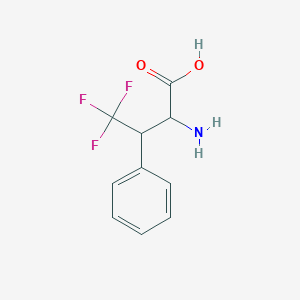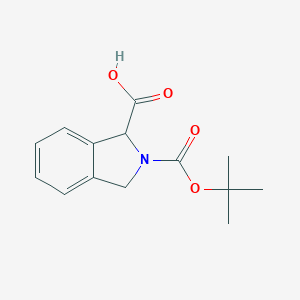
2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid involves the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective and yields high under mild conditions without the need for a base (Saito et al., 2006). An improved synthesis pathway with a modified Pictet-Spengler reaction was employed to produce high yields and low racemization, showcasing the efficiency of modern synthetic methods (Liu et al., 2008).
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition
Carboxylic acids, including structures similar to "2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid," are studied for their impact on microbes like Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below desired yield and titer, making them significant in the study of biocatalyst inhibition. This inhibition is critical for the engineering of robust microbial strains for industrial applications, suggesting a potential area of application in optimizing biorenewable chemical production processes (Jarboe et al., 2013).
Antioxidant Activity
The antioxidant activity of carboxylic acid derivatives is another significant area of research. Studies focusing on methods used in determining antioxidant activity highlight the role of carboxylic acids and their derivatives in evaluating and enhancing antioxidant properties in various compounds. This suggests the potential of "2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid" derivatives in developing antioxidants for food engineering, medicine, and pharmacy applications (Munteanu & Apetrei, 2021).
Environmental Remediation
Carboxylic acids have been researched for their role in the reactive extraction processes, especially in environmental remediation, such as the separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids. This highlights the application of carboxylic acids in developing more efficient methods for environmental cleanup, particularly in removing pollutants from water (Djas & Henczka, 2018).
Pharmaceutical Applications
Carboxylic acid derivatives, including those structurally related to "2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid," have potential applications in drug synthesis. Levulinic acid, for example, showcases the versatility of carboxylic acids in drug synthesis due to its carbonyl and carboxyl functional groups. It highlights the role of carboxylic acids in reducing drug synthesis costs and simplifying complex synthesis steps, suggesting a similar potential for "2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid" derivatives in pharmaceutical applications (Zhang et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCBMREDOQCDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373166 |
Source


|
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid | |
CAS RN |
221352-46-1 |
Source


|
| Record name | 2-(1,1-Dimethylethyl) 1,3-dihydro-2H-isoindole-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

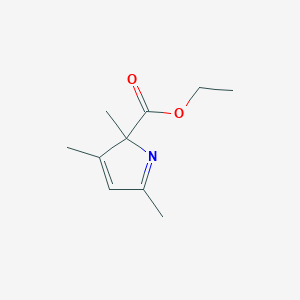
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
